molecular formula C8H6N2O2 B13893666 4-cyano-N-hydroxybenzamide CAS No. 37842-92-5

4-cyano-N-hydroxybenzamide

Cat. No.: B13893666
CAS No.: 37842-92-5
M. Wt: 162.15 g/mol
InChI Key: DAKDWRYLIPLFNB-UHFFFAOYSA-N
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Description

Contextual Significance of Hydroxamic Acids as Bioactive Scaffolds

Hydroxamic acids, organic compounds containing the functional group RC(O)N(OH)R′, where R and R' are organic residues, represent an important class of bioactive scaffolds in academic and pharmaceutical research. taylorandfrancis.com Their significance stems from their unique chemical properties, particularly their ability to chelate metal ions. taylorandfrancis.com This chelating ability is a key factor in their biological activity, allowing them to interact with and inhibit a variety of metalloenzymes. taylorandfrancis.comnaun.org

The hydroxamic acid moiety can exist in two tautomeric forms, the keto form (RC(=O)NHOH) and the enol form (RC(OH)=NOH), which contributes to their versatile binding modes with metal ions. This structural feature is crucial for their role as inhibitors of enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease, which are implicated in a range of diseases including cancer and neurodegenerative disorders. benthamscience.comvnu.edu.vn The ability of hydroxamic acids to act on multiple molecular targets simultaneously has led to their classification as multifunctional agents, a promising avenue in the development of treatments for complex diseases. benthamscience.comresearchgate.net

The broad spectrum of biological activities exhibited by hydroxamic acid derivatives, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects, has made them a focal point of extensive research. naun.orgbenthamscience.com The development of hybrid molecules, where the hydroxamic acid pharmacophore is combined with other bioactive structures, further expands their therapeutic potential. researchgate.net

Overview of 4-Cyano-N-hydroxybenzamide within the Hydroxamic Acid Class

Within the diverse class of hydroxamic acids, this compound is a specific derivative that has garnered scientific interest. ontosight.ai Its structure consists of a benzamide (B126) core with a cyano group (-C≡N) at the para (4th) position of the benzene (B151609) ring and a hydroxyl group (-OH) attached to the amide nitrogen. chemspider.com

The presence of the cyano group, an electron-withdrawing group, significantly influences the electronic properties of the molecule. This can affect its acidity, reactivity, and its potential interactions with biological targets. sriramchem.com The cyano group can also impact the compound's lipophilicity, which plays a role in its ability to cross biological membranes. ontosight.ai

The core structure of this compound provides a valuable framework for medicinal chemistry research. The N-hydroxybenzamide portion provides the essential metal-chelating functionality common to bioactive hydroxamic acids, while the cyano group offers a site for modification to fine-tune the compound's properties and explore structure-activity relationships. ontosight.ainih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H6N2O2
Melting Point174–175 °C unica.it
AppearanceWhite solid unica.it

Scope and Research Objectives for this compound Studies

Research involving this compound and its derivatives is primarily focused on exploring its potential as a therapeutic agent and as a tool for studying biological processes. The primary research objectives often include:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its analogues is a fundamental objective. unica.itarabjchem.org This includes detailed characterization of the synthesized compounds using techniques like NMR spectroscopy to confirm their structure. vnu.edu.vnunica.it

Enzyme Inhibition Studies: A major area of investigation is the evaluation of this compound's ability to inhibit specific enzymes. Given the known activity of hydroxamic acids, studies often target metalloenzymes such as histone deacetylases (HDACs). vnu.edu.vnnih.gov Molecular docking studies are frequently employed to understand how these compounds bind to the active sites of enzymes. vnu.edu.vn

Anticancer Research: Due to the role of HDACs in cancer, a significant portion of research aims to assess the antiproliferative activity of this compound derivatives against various cancer cell lines. nih.gov

Antimicrobial and Antiprotozoal Investigations: The potential of these compounds as antibacterial, antifungal, or antimalarial agents is also an area of active research. arabjchem.orgtandfonline.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers aim to understand how different structural modifications affect biological activity. This knowledge is crucial for the rational design of more potent and selective inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKDWRYLIPLFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399633
Record name 4-cyano-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37842-92-5
Record name 4-cyano-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyano N Hydroxybenzamide and Its Analogues

Established Synthetic Routes for Hydroxamic Acid Formation

The synthesis of hydroxamic acids is a well-documented area of organic chemistry, with several reliable methods for their preparation. eurekaselect.comingentaconnect.com These compounds are notable for their ability to chelate metal ions, a property that makes them significant in medicinal chemistry. acs.orgresearchgate.net

Conventional Amidation Approaches

Conventional methods for forming hydroxamic acids often begin with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters. eurjchem.com The reaction of these precursors with hydroxylamine (B1172632) or its salts is a common and effective strategy. acs.orgresearchgate.net The activation of carboxylic acids is a key step, and various reagents can be employed to facilitate the subsequent reaction with hydroxylamine. researchgate.net For instance, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid, promoting the formation of the hydroxamic acid. researchgate.net Another approach involves the use of ethyl chloroformate to activate the carboxylic acid under neutral pH conditions. researchgate.net

The reaction of acyl chlorides with hydroxylamine is also a direct method for synthesizing hydroxamic acids. eurjchem.comnih.gov This method is often efficient but may require careful control of reaction conditions due to the high reactivity of acyl chlorides. nih.gov

Conversion of Carboxylic Acids and Esters to Hydroxamic Acids

The direct conversion of carboxylic acids to hydroxamic acids is a frequently used and versatile method. nih.gov This transformation typically involves the activation of the carboxylic acid followed by reaction with hydroxylamine. researchgate.netnih.gov A one-step conversion can be achieved using reagents like cyanuric chloride to activate the carboxylic acid. nih.gov The use of acylbenzotriazoles as neutral acylating agents offers a mild and selective alternative for this conversion. organic-chemistry.org

Esters, particularly methyl and ethyl esters, are also common starting materials for the synthesis of hydroxamic acids. nih.gov The reaction of an ester with hydroxylamine, usually in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding hydroxamic acid. nih.govgoogle.com This method can be accelerated using microwave irradiation. A continuous flow process for the synthesis of hydroxamic acids from esters has also been developed, offering high yield and purity. google.com

Targeted Synthesis of the 4-Cyano-N-hydroxybenzamide Core Structure

The specific synthesis of the this compound core structure can be achieved by applying the general methods of hydroxamic acid formation to a precursor containing the 4-cyanobenzoyl group. A common starting material is 4-cyanobenzoyl chloride. arabjchem.org

In a typical procedure, 4-cyanobenzoyl chloride is reacted with a protected hydroxylamine, such as O-benzylhydroxylamine, in the presence of a base like triethylamine (B128534) in a suitable solvent like dichloromethane. arabjchem.org This reaction forms the protected hydroxamic acid, N-(benzyloxy)-4-cyanobenzamide. The subsequent removal of the protecting group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C), yields the final product, this compound. arabjchem.org

Another potential route starts from 4-cyanobenzoic acid. The carboxylic acid can be activated using various coupling agents and then reacted with hydroxylamine to form the desired hydroxamic acid.

Strategies for Derivatization and Analogue Preparation

The preparation of analogues of this compound involves systematic structural modifications to explore structure-activity relationships for various applications. nih.gov These modifications can be made to the phenyl ring or the amide linker. eurjchem.comnih.gov

Modification of the Phenyl Ring Substituents

The phenyl ring of the benzamide (B126) scaffold offers a prime location for introducing various substituents to modulate the compound's properties. wikipedia.org The nature and position of these substituents can significantly influence the electronic and steric characteristics of the molecule. libretexts.orgschoolwires.net

Common modifications include the introduction of electron-donating or electron-withdrawing groups at different positions on the ring. nih.gov For example, the synthesis of analogues with fluoro, trifluoromethyl, cyano, methanesulfonyl, or nitro groups has been reported for other benzamide derivatives. nih.gov The synthesis of these analogues often starts from the appropriately substituted benzoic acid or benzoyl chloride. nih.gov

The introduction of different substituents can be achieved through various synthetic transformations. For instance, a nitro group can be introduced via electrophilic nitration and subsequently reduced to an amino group, which can then be further modified. libretexts.org Halogenation reactions can introduce bromo or chloro substituents. libretexts.org

Table 1: Examples of Phenyl Ring Modifications on Benzamide Scaffolds

Starting MaterialReagents and ConditionsModified Product
Aniline (B41778)Acetic anhydride, then HNO₃, H₂SO₄, then H₃O⁺p-Nitroaniline libretexts.org
Salicylamide (B354443)Various acid chlorides, refluxing pyridineN-Benzoyl-2-hydroxybenzamides nih.gov
4-(Bromomethyl)benzoic acid methyl esterAmino indole (B1671886), K₂CO₃, DMFIndole-substituted benzamide nih.gov
4-cyanobenzoyl chlorideO-Benzylhydroxylamine, triethylamine, DCMN-(Benzyloxy)-4-cyanobenzamide arabjchem.org

Structural Variations on the Amide Linker

Modifying the amide linker is another key strategy for creating analogues. nih.gov This can involve altering the length, flexibility, or chemical nature of the linker connecting the phenyl ring to other parts of a molecule in more complex structures. nih.govmdpi.com

For instance, the length of an alkoxy linker between a benzamide and another ring system has been shown to be critical for biological activity in some contexts. nih.govcsic.es Researchers have synthesized analogues with methylenoxy, ethylenoxy, and propylenoxy linkers to investigate the impact of linker length. mdpi.com The synthesis of these analogues typically involves the condensation of a hydroxybenzamide with an appropriate alkyl halide or mesylate. nih.govmdpi.com

Furthermore, the amide bond itself can be replaced with other functional groups, such as a urea (B33335) or a carbamoyl (B1232498) group, to create structurally diverse analogues. nih.gov The synthesis of a urea linker, for example, can be achieved by reacting an isocyanate with an amine. nih.gov

Table 2: Examples of Amide Linker Modifications

PrecursorReagents and ConditionsModified Linker Product
Salicylamide derivativeHydrogenolysisN-carbamoyl-2-hydroxybenzamide nih.gov
Isocyanate and aniline derivativeReaction, then deprotectionPhenylurea derivative nih.gov
2,6-Difluoro-3-hydroxybenzamideMesylated alcohol, K₂CO₃, DMFEther-linked benzamide mdpi.com

Advanced Synthetic Techniques and Process Optimization

The development of sophisticated synthetic methodologies and the optimization of reaction processes are crucial for the efficient and environmentally responsible production of this compound and its analogues. Key areas of advancement include the use of catalytic systems for carbon-hydrogen (C-H) activation and the integration of green chemistry principles to minimize environmental impact.

Catalytic Approaches for Carbon-Hydrogen Activation/Annulation

The functionalization of otherwise inert C-H bonds represents a powerful strategy for the synthesis of complex molecules from simple precursors. For the synthesis of analogues of this compound, particularly those involving the construction of heterocyclic scaffolds like isoquinolones, transition metal-catalyzed C-H activation/annulation has emerged as a prominent method. Rhodium (Rh) and Ruthenium (Ru) complexes are at the forefront of this research. rsc.orgrsc.orgnih.govnih.govrsc.orgnih.gov

The general mechanism for these transformations involves a directing group on the aromatic ring, such as the hydroxamic acid moiety, which coordinates to the metal center and facilitates the cleavage of a C-H bond at the ortho position. nih.gov This is followed by the insertion of an unsaturated coupling partner, such as an alkene or alkyne, and subsequent annulation to form the desired heterocyclic product.

Recent studies have highlighted the use of Rh(III) and Ru(II) catalysts for the annulation of aryl hydroxamic acids. While direct examples employing this compound are not extensively detailed in the provided literature, the methodologies are broadly applicable to a range of substituted benzhydroxamic acids. For instance, rhodium-catalyzed C-H activation and annulation of α,β-unsaturated amides with bicyclic alkenes have been shown to proceed under mild and green conditions, such as in ethanol (B145695) at room temperature, offering excellent diastereoselectivity. nih.gov

Here are some examples of catalytic systems used for the C-H activation/annulation of aryl hydroxamic acid derivatives:

Interactive Data Table: Catalytic Systems for C-H Activation/Annulation of Aryl Hydroxamic Acid Analogues

Catalyst PrecursorCoupling PartnerSolventKey FeaturesReference
[Cp*RhCl2]2Bicyclic AlkenesEthanolRoom temperature, air compatibility, excellent diastereoselectivity. nih.gov
[RuCl2(p-cymene)]2Allylic AmidesNot Specified(4+2) annulation to form aminomethyl isoquinolinones in good to excellent yields. rsc.org
Rhodium(III) complexesVinylene Carbonate and Carboxylic AcidsNot SpecifiedThree-component tandem annulation under redox-neutral conditions. rsc.org
Recyclable Rhodium catalystNot SpecifiedEthanolRecyclable catalytic system, gram-scale synthesis with low catalyst loading. rsc.org
Ruthenium(II) with Chiral Imidazolidine Carboxylic Acids (CICAs)Not SpecifiedNot SpecifiedHighly regio-, diastereo-, and enantioselective C-H alkylation. nih.gov

These catalytic approaches offer significant advantages in terms of atom economy and step efficiency, providing direct routes to complex molecules that would otherwise require multi-step syntheses.

Green Chemistry Principles in Hydroxamic Acid Synthesis

The application of green chemistry principles to the synthesis of hydroxamic acids, including this compound, aims to reduce the environmental footprint of chemical processes. numberanalytics.comacs.org This involves a holistic approach that considers all aspects of a chemical synthesis, from the choice of starting materials to the final product.

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. acs.org Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water or ethanol, or conducting reactions in solvent-less conditions. skpharmteco.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the complexity and waste of a synthesis. acs.orgnih.gov

One notable green approach is the use of enzymatic synthesis. Biocatalysis, often utilizing enzymes like lipases, can offer high selectivity and mild reaction conditions, thereby reducing the need for protecting groups and harsh reagents. utdallas.eduejbiotechnology.info For instance, the enzymatic synthesis of fatty hydroxamic acids has been demonstrated, showcasing the potential for greener routes to hydroxamic acid derivatives. utdallas.edu

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times and energy consumption. chemmethod.com The rapid and efficient synthesis of 4-hydroxybenzoic acid hydrazide derivatives using microwave irradiation highlights the potential of this technology for the synthesis of related compounds. chemmethod.com

A solvent-less procedure for the synthesis of hydroxamic acid derivatives, including this compound, has been described using ball milling. unica.it This mechanochemical approach avoids the use of bulk solvents, leading to a more environmentally friendly process. unica.it

The table below summarizes the application of green chemistry principles to the synthesis of this compound and its analogues.

Interactive Data Table: Application of Green Chemistry Principles in Hydroxamic Acid Synthesis

Green Chemistry PrincipleApplication in Hydroxamic Acid SynthesisExample/BenefitReference
Prevention of Waste & Atom EconomyC-H activation/annulation reactions that form complex products in a single step.Direct synthesis of isoquinolone scaffolds from aryl hydroxamic acids. rsc.orgrsc.orgnih.gov
Safer SolventsUse of ethanol or water as reaction solvents; solvent-free synthesis.Rhodium-catalyzed C-H activation in ethanol; mechanochemical synthesis via ball milling. nih.govunica.it
Energy EfficiencyMicrowave-assisted synthesis; reactions at ambient temperature.Rapid synthesis of hydrazide derivatives under microwave irradiation. chemmethod.com
CatalysisUse of transition metal catalysts (Rh, Ru) in small quantities.Low catalyst loading (e.g., 0.5 mol%) for C-H activation. rsc.orgnih.gov
Reduce DerivativesEnzymatic synthesis with high specificity to avoid protecting groups.Biocatalytic approaches using enzymes like myoglobin (B1173299) for specific transformations. utdallas.edu

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be significantly optimized for both economic viability and environmental sustainability.

Structure Activity Relationship Sar Studies of 4 Cyano N Hydroxybenzamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The quintessential pharmacophore for HDAC inhibitors derived from this scaffold consists of three main components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site. nih.gov For derivatives of 4-cyano-N-hydroxybenzamide, these features are clearly defined.

The cyano group is another key feature. In studies on inhibitors of the enzyme OfHex1, the cyano group was found to be essential for maintaining inhibitory activity. sci-hub.se Its strong electron-withdrawing nature and small size allow it to form specific interactions, such as hydrogen bonds with residues like Tyr475 and π-π stacking with Trp490 within the target's active site. sci-hub.se Similarly, in the design of dopamine (B1211576) D4 receptor ligands, the inclusion of a cyano group on a pyridinyl ring was shown to be highly beneficial for receptor affinity. nih.gov

The aromatic ring system, comprising the benzamide (B126) core and any associated "cap" structures, is also vital. In the context of HDAC inhibition, the cap group, often a substituted phenyl ring or other aromatic system, interacts with amino acid residues at the rim of the enzyme's active site tunnel, contributing to both affinity and selectivity. nih.gov For instance, in certain antitubercular agents, an ortho-bromophenol moiety was identified as a key pharmacophore. jst.go.jp

Impact of Substituent Electronic and Steric Effects on Compound Efficacy

The efficacy of this compound derivatives is profoundly influenced by the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of substituents on the aromatic rings.

Electronic Effects: The nature of substituents on the cap group can significantly modulate activity. Studies on salicylamide (B354443) derivatives as Hepatitis B virus (HBV) inhibitors showed that weak electron-withdrawing groups, such as halogens, on an aniline (B41778) moiety were more favorable for enhancing activity than strong electron-withdrawing groups. nih.gov For example, a derivative with a 3'-Cl and 4'-Br substitution on the aniline ring showed potent inhibitory activity. nih.gov Conversely, in other contexts, electron-donating groups can be beneficial. For N-benzoyl-2-hydroxybenzamides, an electron-donating diethylamino group improved chemical and metabolic stability. nih.gov In the development of antioxidants, the presence of electron-donating methoxy (B1213986) groups was shown to enhance antioxidative properties. researchgate.net

Steric Effects: The size and position of substituents play a critical role. In the pursuit of anti-HBV agents, introducing a methyl group (CH₃) at the 3'-position alongside a 4'-I substitution significantly improved activity, whereas adding a 2'-CH₃ group resulted in a slight reduction in activity. nih.gov Shifting a chloro substituent from the 4'- to the 5'-position led to a complete loss of activity, highlighting the positional sensitivity of these interactions. nih.gov For certain HDAC inhibitors, bulky substituents like naphthyl groups are tolerated, but they can reduce activity in phenoxy derivatives.

The following table summarizes the inhibitory activities of selected this compound derivatives against HDAC1 and human inosine (B1671953) monophosphate dehydrogenase II (hIMPDH II), illustrating the impact of different substituents.

CompoundR Group (Substituent)HDAC1 IC₅₀ (nM)hIMPDH II IC₅₀ (nM)Source
C12Structure with specific phenyl and thiazole (B1198619) modifications81.75 ± 0.8284.69 ± 0.83 nih.gov
C18Structure with different phenyl and thiazole modifications131.90 ± 1.02820.50 ± 1.41 nih.gov
MPA (Reference)--403.23 ± 2.92 nih.gov
SAHA (Reference)-1165.72 ± 1.22- nih.gov

Rational Design Strategies for Enhanced Activity and Selectivity

Rational design strategies leverage structural insights to methodically improve the therapeutic properties of lead compounds. A primary approach in the design of HDAC inhibitors based on the this compound scaffold involves modifying the three key pharmacophoric elements: the cap, the linker, and the zinc-binding group. nih.gov

One common strategy is to retain the essential N-hydroxybenzamide ZBG while systematically altering the linker and cap regions. nih.govnih.gov For example, researchers designed a series of dual IMPDH and HDAC inhibitors by starting with a known pharmacophore (like that of SAHA) and introducing an indole (B1671886) core connected via a linker to the hydroxamic acid structure. nih.gov Further modifications involved introducing a phenyl ring into the linker itself to create a new series of compounds with altered activity profiles. nih.gov

Another strategy focuses on enhancing selectivity for a specific enzyme isoform. For instance, potent and highly selective HDAC6 inhibitors were developed from a 4-(aminomethyl)-N-hydroxybenzamide scaffold. This demonstrates that subtle modifications to the linker and cap can steer the molecule's preference toward one enzyme subtype over others.

Structure-based design, often aided by computational molecular docking, provides insights into the binding modes of inhibitors. This allows for the strategic placement of substituents to exploit specific pockets or interactions within the target's active site. For example, replacing a 4-chlorophenyl group with a 3-cyano-2-pyridinyl group was a rational modification based on the known characteristics of D₄ ligands, which resulted in a significant increase in receptor affinity. nih.gov These computational and structure-guided approaches are crucial for developing next-generation candidates with improved efficacy and more desirable pharmacokinetic properties.

Biological Activity and Mechanistic Investigations of 4 Cyano N Hydroxybenzamide

Enzyme Inhibition Profiles of 4-Cyano-N-hydroxybenzamide Analogues

Analogues of this compound, which incorporate the core benzohydroxamic acid structure with a cyano group modification, have been evaluated against various enzymes. The hydroxamic acid group typically acts as a zinc-binding group (ZBG), interacting with the catalytic zinc ions essential for the function of many enzymes. mdpi.commdpi.com The specific structure of the rest of the molecule, including the cyanophenyl group, dictates the selectivity and potency towards different enzyme families.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.comresearchgate.netmdpi.com Their over-expression is linked to various cancers, making them a key target for therapeutic agents. researchgate.nettandfonline.com Hydroxamic acid derivatives are a prominent class of HDAC inhibitors (HDACis), with the hydroxamate moiety chelating the zinc ion in the enzyme's active site. mdpi.commdpi.comscispace.com

Several analogues of this compound have demonstrated significant HDAC inhibitory activity. For instance, 7-[4-(4-cyanophenyl)phenoxy]-heptanohydroxamic acid was identified as a potent inhibitor of HDAC activity with an IC50 value of 9 nM. aacrjournals.orgaacrjournals.org This inhibition leads to the accumulation of acetylated histones, a hallmark of HDAC inhibition. aacrjournals.org Other complex analogues, such as those incorporating indole (B1671886) or indolo[3,2-c]quinoline structures linked to a 4-N-hydroxybenzamide core, have also been developed. The compound 4-((6-(4-Cyanophenyl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)-N-hydroxybenzamide is one such example. tandfonline.com Similarly, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and highly selective inhibitors of the HDAC6 isoform. researchgate.net

The general pharmacophore for these inhibitors includes the zinc-binding hydroxamic acid group, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov The cyanophenyl moiety often serves as part of this cap structure.

Compound NameTarget Enzyme(s)Reported Activity (IC50)Reference
7-[4-(4-Cyanophenyl)phenoxy]-heptanohydroxamic acidHDAC9 nM aacrjournals.orgaacrjournals.org
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamideHDAC6 (selective)Potent and selective researchgate.net
4-{[(3-Cyano-1H-indol-6-yl)amino]methyl}-N-hydroxybenzamide (B1)HDAC1Potent inhibitor nih.gov
4-(((5-(benzo[d] aacrjournals.orgnih.govdioxol-5-yl)- nih.govwipo.intresearchgate.nettriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (19)pan-HDACSubmicromolar cytotoxicity researchgate.net

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. jmb.or.krresearchgate.netresearchgate.net An imbalance in MMP activity is associated with numerous diseases, including cancer and arthritis. mdpi.comresearchgate.net Hydroxamic acids are a well-established class of MMP inhibitors, leveraging their zinc-chelating ability to block the catalytic activity of these enzymes. mdpi.comjmb.or.krmdpi.com

The development of MMP inhibitors has focused on achieving selectivity for specific MMP isoforms to minimize side effects. mdpi.com Structure-based design has led to potent hydroxamates with novel modifications. nih.gov While early broad-spectrum inhibitors like Batimastat showed potency, they lacked selectivity. mdpi.com Research has explored various structural scaffolds to improve this. For example, replacing a biphenyl (B1667301) substructure with a benzamido-phenyl group in one series of inhibitors led to a five-fold increase in potency against MMP-2. researchgate.net Although direct data on this compound itself is sparse in the provided context, the extensive research on biphenyl hydroxamates and other aryl hydroxamates as MMP inhibitors suggests that cyanophenyl-containing analogues fit within this class of compounds. researchgate.netcnjournals.comgoogle.com The design of these inhibitors often involves a peptidomimetic backbone where the hydroxamate serves as the zinc-binding group, and other parts of the molecule, potentially including a cyanophenyl group, interact with specificity pockets (like the S1' pocket) of the enzyme. jmb.or.krnih.gov

Inhibitor ClassTarget Enzyme(s)Key Structural FeatureReference
Hydroxamate-based inhibitorsMMPs (e.g., MMP-1, MMP-2, MMP-9)Hydroxamic acid as zinc-binding group mdpi.comjmb.or.krmdpi.com
N-arylsulfonyl amino acid hydroxamatesMMP-2 (selective)N-arylsulfonyl group and amino acid backbone jmb.or.krnih.gov
Biphenyl hydroxamatesMMPsBiphenyl substructure researchgate.net

Tyrosinase Inhibition by Hydroxamic Acid Derivatives

Tyrosinase is a metalloenzyme containing a dicopper cofactor that is essential for melanin (B1238610) biosynthesis. nih.govx-mol.com Its inhibition is of great interest for cosmetic and pharmaceutical applications aimed at reducing skin pigmentation. nih.govwipo.int Research has identified hydroxamic acid as a potent metal-binding group that effectively interacts with the dicopper center of tyrosinase, leading to strong inhibition. nih.govx-mol.com

Studies have shown that various hydroxamate-containing molecules can significantly inhibit tyrosinase, often with submicromolar inhibitory constants. nih.gov Benzohydroxamic acid, the parent structure of this compound, has been highlighted as one of the most potent tyrosinase inhibitors discovered, with an inhibitory constant (Ki) of 7 nM. nih.govx-mol.com The mechanism of inhibition is competitive and involves direct binding to the enzyme, where the hydroxamic acid moiety chelates the copper ions in the active site, mimicking the substrate. nih.govresearchgate.netnih.gov This chelation ability is key to its anti-tyrosinase activity. researchgate.net

CompoundTarget EnzymeInhibitory Constant (Ki)Inhibition MechanismReference
Benzohydroxamic acidMushroom Tyrosinase7 nMCompetitive, direct binding nih.govx-mol.com
VorinostatMushroom TyrosinaseSubmicromolarCompetitive nih.gov
PanobinostatMushroom TyrosinaseSubmicromolarCompetitive nih.gov

Metallo-β-Lactamase Inhibition Mechanisms

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. researchgate.netmdpi.com Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site for catalysis, rendering them insensitive to traditional inhibitors like clavulanic acid. mdpi.commdpi.commdpi.com The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. mdpi.comresearchgate.net

Hydroxamate-containing compounds have emerged as a promising scaffold for MBL inhibitors. researchgate.netnih.gov The proposed mechanism involves the hydroxamic acid group chelating the active site Zn(II) ions, thereby inactivating the enzyme. mdpi.com Some studies on novel O-aryloxycarbonyl hydroxamates showed potent inhibition against MBLs like IMP-1 and NDM-1, with IC50 values in the low micromolar to nanomolar range. nih.gov Interestingly, for one of the most potent compounds in that study, analysis revealed that inhibition occurred not through zinc chelation but via the formation of a covalent bond with the enzyme. nih.gov Other research on monobactams possessing hydroxamate functionality also demonstrated significant inhibitory activity against NDM-1 and VIM-1 metallo β-lactamases. rsc.org

Inhibitor Class/CompoundTarget Enzyme(s)Reported Activity (IC50 / Ki)Proposed MechanismReference
O-aryloxycarbonyl hydroxamates (Compound 5)IMP-1, NDM-1IC50: 0.1 µM (IMP-1), 0.23 µM (NDM-1)Covalent bond formation nih.gov
Di-hydroxamate compoundsBla2 (from Bacillus anthracis)Ki: 4.7 - 6.4 µMCompetitive, Zinc chelation mdpi.com
Hydroxamate-containing monobactamsNDM-1, VIM-1Ki: 0.03 - 25 µMZinc chelation rsc.org

Inhibition of Other Metalloproteases and Enzymes (e.g., β-N-acetyl-D-hexosaminidase)

The inhibitory potential of this compound analogues extends beyond the major classes of HDACs and MMPs. The β-N-acetyl-D-hexosaminidases (HexNAcases) are another family of enzymes that have been targeted. These enzymes are crucial for the molting process in insects, making them a potential target for novel insecticides. sci-hub.se

In a study targeting OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, a virtual screening identified a novel class of inhibitors. sci-hub.se Among them, the compound N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide showed good inhibition with a Ki value of 11.2 µM. sci-hub.se Structure-activity relationship analysis highlighted that the cyano group was essential for maintaining the inhibitory activity against OfHex1. sci-hub.se This demonstrates the importance of the cyano-substituted aromatic ring in achieving potent inhibition of enzymes outside the classical metalloprotease families.

Cellular and Molecular Mechanisms of Action

The enzyme inhibition profiles of this compound and its analogues translate into distinct cellular and molecular effects. The primary mechanism of action for many of these compounds is the chelation of metal cofactors within the active sites of various enzymes.

As HDAC inhibitors, these compounds cause hyperacetylation of histone proteins. aacrjournals.org This alters chromatin structure, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells. tandfonline.comnih.govgoogle.com For example, treatment of melanoma cells with a cyanophenyl-containing hydroxamate induced apoptosis in a dose-dependent manner. tandfonline.com The inhibition of HDAC6 specifically has been shown to increase the acetylation of α-tubulin, which can inhibit cell motility. researchgate.netgoogle.com Some biaryl hydroxamates that inhibit HDACs have been found to mimic the activity of Transforming Growth Factor β (TGF-β), a protein with potent growth-inhibitory effects, by arresting cells at the G1-S checkpoint. aacrjournals.orgaacrjournals.org

In the context of tyrosinase inhibition, the mechanism is a direct competitive inhibition mediated by the chelation of dicopper ions in the enzyme's active site, which blocks the synthesis of melanin. nih.govx-mol.com For MBLs, the primary mechanism is the inactivation of the enzyme through interaction with the active site zinc ions, which restores the efficacy of β-lactam antibiotics. mdpi.com

Target Engagement Studies

The assessment of a drug's interaction with its intended target within a cellular context is a critical aspect of preclinical drug discovery. acs.org This process, known as cellular target engagement, is fundamental to the successful development of compounds with desired biological and, ultimately, clinical effects. acs.org The on-target activity of small molecules can be significantly influenced by the transition from a cell-free to a cellular environment. acs.org

In the context of this compound and its derivatives, target engagement studies have been crucial in elucidating their mechanism of action. For instance, derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs). nih.gov Pharmacological inhibition of HDACs, particularly class I HDACs 1-3, is known to induce the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. google.com Some novel 4-amino-N-hydroxy-benzamides have been identified as potent and selective inhibitors of HDAC6 or HDAC8. google.com

Furthermore, target engagement assays, such as the NanoBRET™ target engagement assay, have been employed to measure the molecular interactions of related compounds. biorxiv.org This technology, which utilizes bioluminescent resonance energy transfer, allows for the quantification of drug-target binding in living cells. biorxiv.org For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated robust cellular activity and target engagement. biorxiv.org Similarly, cell-based competition assays have been used to evaluate the cellular target engagement of various compounds, where the displacement of a fluorescent probe indicates binding of the test compound to the target protein. nih.govacs.org

Downstream Signaling Pathway Modulation

The biological effects of this compound and its analogs are often mediated through the modulation of various downstream signaling pathways. A key pathway influenced by HDAC inhibitors is the p21-mediated cell cycle arrest. google.com Inhibition of HDACs can lead to increased acetylation of proteins, which in turn regulates cellular processes like gene expression. nih.gov

Studies have shown that some 4-hydroxybenzoic acid derivatives, acting as pan-HDAC inhibitors, can increase protein acetylation levels, leading to an arrest in cell cycle progression. nih.gov The modulation of signaling pathways such as the PI3K/Akt and MAPK pathways has also been implicated in the activity of related compounds. altex.org For instance, the SARM/AR-42 combination therapy was found to suppress the IL-6/GP130/STAT3 signaling axis in muscle tissue. researchgate.net

Cell-Based Assays for Anti-proliferative and Differentiation-Inducing Activities

Cell-based assays are fundamental in determining the anti-proliferative and differentiation-inducing capabilities of novel compounds. Derivatives of this compound have demonstrated significant activity in these assays. For example, novel 4-amino-N-hydroxy-benzamides have shown anti-proliferative and differentiation-inducing effects, resulting in the inhibition of tumor cell proliferation and induction of apoptosis. google.com These compounds were found to induce noticeable differentiation in neuroblastoma (NB) cells. google.com

Similarly, three novel 4-hydroxybenzoic acid derivatives were identified as pan-HDAC inhibitors that trigger apoptotic cell death and arrest cell cycle progression without affecting the viability of normal cells. nih.gov The anti-proliferative activity of various related compounds has been evaluated against a panel of human cancer cell lines, including those for lung carcinoma (H460), colorectal carcinoma (HCT 116), and human breast cancer (MCF-7). mdpi.com Some N-methyl-substituted derivatives bearing a cyano group have shown selective and potent anti-proliferative activity against the MCF-7 cell line. mdpi.comresearchgate.net

Preclinical Pharmacological Evaluation in Relevant Models

In Vitro Efficacy in Disease Models (e.g., cancer cell lines, antiprotozoal activity)

The in vitro efficacy of compounds related to this compound has been demonstrated in various disease models. In cancer research, these compounds have been tested against a range of human tumor cell lines. For instance, some newly synthesized hydrazone derivatives were evaluated for their anti-proliferative activity against a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Specific derivatives have shown promising activity against particular cancer types. For example, N-methyl-substituted derivatives with a cyano group exhibited selective activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. mdpi.comresearchgate.net Other cyano-substituted derivatives also displayed strong, though less selective, anti-proliferative activity against tested cancer cells. mdpi.com

Beyond cancer, hydrazide-hydrazone derivatives have been noted for a wide spectrum of biological activities, including antiprotozoal effects. researchgate.net The antiprotozoal properties of novel mixtures, some containing components with structural similarities to this compound, have been tested against model protozoa such as Euglena gracilis, Gregarina blattarum, Amoeba proteus, Paramecium caudatum, and Pentatrichomonas hominis. nih.gov

Below is a table summarizing the in vitro anti-proliferative activity of selected compounds against various cancer cell lines.

Compound TypeCell LineActivity (IC50)Reference
N-methyl-substituted benzimidazole (B57391) derivative with cyano groupMCF-73.1 µM mdpi.com
Cyano-substituted benzimidazole derivative 10H4602.2 µM mdpi.com
Cyano-substituted benzimidazole derivative 10HCT 1164.4 µM mdpi.com
Cyano-substituted benzimidazole derivative 10MCF-73.9 µM mdpi.com
Cyano-substituted benzimidazole derivative 11HCT 1163.7 µM mdpi.com
Cyano-substituted benzimidazole derivative 11MCF-71.2 µM mdpi.com

In Vivo Proof-of-Concept Studies in Animal Models (e.g., tumor xenograft models)

In vivo studies using animal models are essential for validating the therapeutic potential of new compounds. Humanized xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for preclinical drug evaluation. nih.gov These models allow researchers to study tumor growth and metastasis in a more clinically relevant setting. nih.govpanavance.com

For instance, in studies involving A549 lung cancer xenografts, various treatment combinations have been evaluated for their ability to suppress tumor growth. researchgate.net Similarly, the anti-tumor efficacy of compounds has been tested in xenograft models of prostate cancer and in patient-derived xenograft (PDX) models of bone metastasis. researchgate.net The goal of these studies is to assess whether the in vitro activity of a compound translates to a therapeutic effect in a living organism. panavance.com The growth of tumors is monitored, and the efficacy of the treatment is evaluated by comparing tumor volume and weight in treated versus control groups. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Systems

Pharmacokinetics (PK) and pharmacodynamics (PD) are critical components of preclinical evaluation, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its effect on the body. nih.gov Studies on related compounds, such as the selective androgen receptor modulator (SARM) GTx-024, have investigated these parameters in rat models. researchgate.net

For GTx-024, research showed rapid and complete absorption with high oral bioavailability and wide tissue distribution. researchgate.net The metabolic pathways of such compounds are also investigated, often revealing species-specific differences. researchgate.net Understanding the PK/PD relationship is crucial for optimizing dosing regimens and predicting clinical outcomes. The development of selective inhibitors often requires addressing potential pharmacokinetic liabilities to advance to preclinical candidates. nih.gov

Computational and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov For 4-cyano-N-hydroxybenzamide, docking studies have been instrumental in understanding its interaction with various histone deacetylase (HDAC) isoforms. nih.govmdpi.com These studies are often performed using the crystal structures of related HDAC-inhibitor complexes as templates, such as HDAC2 complexed with SAHA (PDB ID: 4LXZ) or the crystal structure of HDAC4 (PDB ID: 4CBT). nih.govmdpi.com

The primary interactions identified through molecular docking are centered on the typical pharmacophore for hydroxamic acid-based HDAC inhibitors:

Zinc Chelation : The N-hydroxybenzamide (hydroxamic acid) group acts as a critical zinc-binding group (ZBG). The oxygen atoms of the hydroxamate chelate the catalytic Zn²⁺ ion located at the bottom of the active site pocket of the HDAC enzyme. nih.gov

Hydrogen Bonding : The amide portion of the compound forms key hydrogen bonds with amino acid residues lining the active site tunnel. Studies on similar inhibitors have shown interactions with residues like Gly149 and Asp99. nih.gov

Hydrophobic and Aromatic Interactions : The cyano-substituted benzene (B151609) ring and other hydrophobic parts of the molecule engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the "cap" region of the binding site, contributing to binding affinity and isoform selectivity. biorxiv.org

These interactions collectively anchor the inhibitor within the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting its deacetylase activity.

Table 1: Summary of Predicted Ligand-Protein Interactions for this compound with HDACs

Interaction TypeLigand Moiety InvolvedProtein Residues/Components InvolvedReference
Metal ChelationHydroxamic Acid (-CONHOH)Catalytic Zinc (Zn²⁺) ion nih.gov
Hydrogen BondingAmide Linker, Hydroxyl GroupGlycine, Aspartic Acid, Histidine residues in the active site tunnel nih.govbiorxiv.org
Hydrophobic InteractionsBenzene RingPhenylalanine, Tyrosine, Leucine residues in the cap region biorxiv.org
π-π StackingBenzene RingAromatic residues (e.g., Phenylalanine, Tyrosine) biorxiv.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. mdpi.com These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interaction. sci-hub.se

For compounds like this compound, MD simulations of up to 100 nanoseconds are performed to assess the stability of the docked conformation. sci-hub.seugm.ac.id These studies confirm that the critical interactions, particularly the chelation of the zinc ion by the hydroxamic acid and the key hydrogen bonds, are maintained throughout the simulation. sci-hub.se This validation strengthens the proposed binding mechanism, demonstrating that the inhibitor can form a stable, long-lasting complex with the HDAC enzyme, which is essential for its inhibitory function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. medcraveonline.comijnrd.org For benzamide-based HDAC inhibitors, including analogs of this compound, 3D-QSAR studies have been conducted to identify the key structural features that govern inhibitory potency. benthamdirect.comnih.govmdpi.com

These models are built using a training set of molecules with known activities and validated with a separate test set. mdpi.com Key findings from QSAR studies on aminophenyl benzamide (B126) HDAC inhibitors include:

Positive Contribution of Hydrophobicity : Hydrophobic character is crucial for potent HDAC inhibitory activity. Adding hydrophobic substituents generally enhances inhibition. benthamdirect.comnih.govresearchgate.net

Importance of H-Bond Donors : Hydrogen bond donating groups positively contribute to the inhibitory potency. benthamdirect.comnih.govresearchgate.net

Negative Impact of Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups can have a negative influence on activity. benthamdirect.comnih.govresearchgate.net

These models demonstrate high statistical significance and predictive power, serving as valuable tools for designing new derivatives with improved efficacy. benthamdirect.commdpi.com

Table 2: Statistical Validation of a Representative 3D-QSAR Model for Aminophenyl Benzamide HDAC Inhibitors

ParameterDescriptionValueReference
Correlation coefficient for the training set0.99 benthamdirect.comresearchgate.net
Cross-validated correlation coefficient0.85 benthamdirect.comresearchgate.net
FFisher ratio631.80 benthamdirect.comresearchgate.net
r² (ext_ts)Correlation coefficient for the external test set0.794 mdpi.com

X-ray Crystallography and Cryo-EM Studies of Compound-Target Complexes

X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are the gold-standard experimental techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov Such structures provide definitive proof of a compound's binding mode and serve as the most reliable templates for structure-based drug design.

Currently, there are no publicly available X-ray crystal or Cryo-EM structures of this compound (or Abexinostat) in complex with an HDAC enzyme. The molecular docking and dynamics studies have therefore relied on crystal structures of HDACs bound to other inhibitors, such as Vorinostat (SAHA), or in their unbound (apo) state. nih.govmdpi.com The absence of a specific crystal structure highlights the importance and necessity of the computational models described in the preceding sections to guide the development of this and related compounds. nih.gov

In Silico ADMET Prediction for Preclinical Compound Optimization

Before a drug candidate can advance to clinical trials, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools are used early in the drug discovery process to identify potential liabilities and optimize the compound profile. sci-hub.se

For this compound (as PCI-24781), in silico ADMET predictions have been performed using platforms such as ADMETlab. thno.org The results from these predictions are crucial for establishing its potential as a viable drug candidate.

Table 3: Predicted In Silico ADMET Properties of this compound (PCI-24781)

ADMET Property CategoryPredicted OutcomeImplicationReference
Absorption High BioavailabilityPotentially effective as an orally administered drug. thno.org
Distribution -Data not specified in sources
Metabolism Low Drug Interaction PotentialLower likelihood of adverse drug-drug interactions. thno.org
Excretion -Data not specified in sources
Toxicity Relatively Low Side EffectsSuggests a favorable preliminary safety profile. thno.org

These predictions collectively suggest that this compound possesses a promising pharmacokinetic profile for an orally active therapeutic agent, supporting its further development. thno.org

Potential Therapeutic Applications and Future Research Opportunities

Role in Drug Discovery Programs as Lead Compounds or Bioactive Scaffolds

The structural framework of 4-cyano-N-hydroxybenzamide serves as a valuable starting point in drug discovery, acting as both a lead compound and a bioactive scaffold. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. A bioactive scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. whiterose.ac.uk

The hydroxamic acid group (-CONHOH) present in this compound is a well-established zinc-binding group, crucial for the inhibition of a class of enzymes known as histone deacetylases (HDACs). researchgate.netgoogle.com HDACs are involved in the regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer. nih.gov This makes the N-hydroxybenzamide portion of the molecule a key pharmacophore for designing HDAC inhibitors.

Researchers have utilized the this compound scaffold to develop potent and selective inhibitors of specific HDAC isoforms. For instance, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been synthesized and shown to be powerful and highly selective inhibitors of HDAC6. caymanchem.com The cyano group (-C≡N) on the benzamide (B126) ring plays a crucial role in these interactions, often contributing to the compound's potency and selectivity. Modifications to the linker connecting the cap group to the zinc-binding hydroxamic acid have led to the discovery of highly potent inhibitors. researchgate.net

Furthermore, the this compound structure has been incorporated into more complex molecules to create dual-target inhibitors. For example, a novel series of compounds targeting both inosine (B1671953) monophosphate dehydrogenase (IMPDH) and HDACs were designed using a this compound moiety. nih.gov This approach of creating multi-target drugs is a growing area of interest in medicinal chemistry.

The versatility of the this compound scaffold is also evident in its use for generating libraries of diverse compounds. By systematically altering different parts of the molecule, chemists can explore a wide chemical space to identify compounds with improved therapeutic properties. whiterose.ac.uk

Development of Targeted Therapies Based on Specific Enzyme Inhibition

Targeted therapy is a form of cancer treatment that uses drugs to specifically identify and attack cancer cells while doing minimal damage to normal cells. zerocancer.org These therapies often work by interfering with specific molecules, such as enzymes, that are essential for cancer cell growth and survival. cancer.ca The this compound scaffold has been instrumental in the development of targeted therapies, particularly those aimed at inhibiting specific enzymes.

As mentioned, a primary target for compounds derived from this compound is the histone deacetylase (HDAC) family of enzymes. nih.gov HDACs are classified into different classes (I, II, III, and IV), and inhibiting specific isoforms is a key strategy in developing more effective and less toxic cancer therapies. google.com For example, selective inhibition of HDAC6, which is primarily a cytoplasmic enzyme, has been a focus of research. caymanchem.com Derivatives of this compound have been shown to be potent and selective inhibitors of HDAC6, with some compounds exhibiting nanomolar potency. researchgate.net

The development of these selective inhibitors allows for a more targeted approach to cancer treatment. For instance, pan-HDAC inhibitors, which inhibit multiple HDAC isoforms, can have broad-spectrum activity but may also lead to non-specific cytotoxicity. google.com By focusing on specific HDACs like HDAC6, researchers aim to develop therapies with improved safety profiles.

Beyond HDACs, the this compound scaffold has been explored for its potential to inhibit other enzymes. For example, derivatives have been investigated as inhibitors of oncogenic tyrosine phosphatase SHP2, a promising drug target in cancer therapy. nih.gov The ability to modify the core structure allows for the fine-tuning of inhibitory activity against different enzyme targets.

The following table summarizes the inhibitory activity of selected compounds derived from the this compound scaffold against various enzymes.

Compound ClassTarget EnzymeKey Findings
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamideHDAC6Potent and subtype-selective inhibitors. researchgate.net
Thiazole-, oxazole- and oxadiazole-containing biaryl hydroxamic acidsHDAC6Nanomolar potency and high selectivity for HDAC6. researchgate.net
Saccharin-based N-hydroxybenzamidesHDACsNovel series of HDAC inhibitors. researchgate.net
4-{[1-(3-Cyano-phenyl)-2-oxo-pyrrolidin-3-ylamino]}-N-hydroxy-benzamideHDAC6, HDAC8Inhibitors of HDAC6 or HDAC8 with anti-proliferative activities. google.com

Applications in Chemical Biology as Probes for Biological Pathways

In chemical biology, small molecules are used as tools to study and manipulate biological systems. eddc.sg Chemical probes, which are often derived from bioactive compounds, are essential for identifying and validating new drug targets, elucidating biological pathways, and imaging cellular processes. sigmaaldrich.com The this compound scaffold has found utility in the development of such chemical probes.

The ability to attach functional groups to the this compound core allows for the creation of probes with specific properties. For example, fluorescent tags can be incorporated to visualize the localization of the probe within cells, providing insights into the subcellular distribution of its target enzyme. rsc.org This is particularly valuable for studying the dynamics of protein interactions in their native environment.

Activity-based probes (ABPs) are another important class of chemical tools. These probes form a covalent bond with their target enzyme, enabling researchers to identify and quantify enzyme activity in complex biological samples. acs.org The this compound scaffold can be modified to include a reactive group for covalent labeling, alongside a reporter tag for detection.

The development of trifunctional probes, which contain a connectivity group for linking to a ligand, a reactive group for covalent target engagement, and a bioorthogonal handle for downstream applications, has further expanded the toolkit for chemical biologists. sigmaaldrich.com The this compound structure can serve as the ligand component in such probes, directing them to specific enzyme targets.

Future Directions in Structure-Based Drug Design and Medicinal Chemistry Innovation

The future of drug discovery involving the this compound scaffold lies in the continued application of structure-based drug design and innovations in medicinal chemistry. nih.gov Structure-based drug design utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. By understanding the binding interactions between the this compound core and its target enzyme at the atomic level, chemists can make more rational and targeted modifications to improve potency, selectivity, and pharmacokinetic properties. nuchemsciences.com

Computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in predicting how modifications to the this compound scaffold will affect its binding affinity and selectivity. These in silico approaches can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Innovations in synthetic chemistry will also be crucial for expanding the chemical diversity of compounds derived from this compound. nih.gov The development of new and efficient synthetic methods will enable the creation of novel analogs with unique structural features and potentially improved biological activities. nih.gov

Furthermore, the integration of artificial intelligence and machine learning into the drug discovery pipeline is poised to revolutionize the field. aurigeneservices.com These technologies can analyze large datasets of chemical structures and biological activities to identify new patterns and predict the properties of novel compounds, guiding the design of the next generation of therapeutics based on the this compound scaffold.

The continued exploration of this versatile scaffold holds significant promise for the development of new and effective treatments for a range of diseases, driven by a deeper understanding of its interactions with biological targets and the application of cutting-edge technologies in medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.